1-METHYL EMODIN
Overview
Description
1-METHYL EMODIN is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes hydroxy groups at positions 1 and 3, a methoxy group at position 8, and a methyl group at position 6 on the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-METHYL EMODIN can be synthesized through various methods. One common approach involves the methylation of emodin, a naturally occurring anthraquinone. The reaction typically involves the use of methanol and a suitable catalyst under controlled conditions to achieve the desired methoxy substitution at position 8.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plants in the Polygonaceae family. The extraction process includes solvent extraction, followed by chromatographic separation to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-METHYL EMODIN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL EMODIN has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-METHYL EMODIN involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione
Chrysophanol: 1,8-Dihydroxy-3-methylanthracene-9,10-dione
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)-anthracene-9,10-dione
Uniqueness
1-METHYL EMODIN is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other anthraquinones. Its methoxy group at position 8 and hydroxy groups at positions 1 and 3 contribute to its unique properties and applications.
Properties
IUPAC Name |
1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-14(12(4-7)21-2)16(20)13-10(15(9)19)5-8(17)6-11(13)18/h3-6,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIAXVIGUJMLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440475 | |
Record name | 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3775-08-4 | |
Record name | 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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